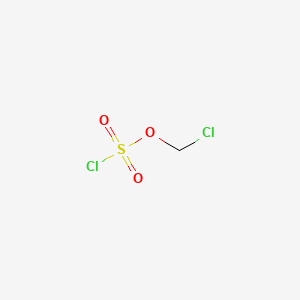

Chloromethyl chlorosulfate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

chloro(chlorosulfonyloxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl2O3S/c2-1-6-7(3,4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBIHXWYDMFGCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OS(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197991 | |

| Record name | Chloromethyl chlorosulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49715-04-0 | |

| Record name | Chloromethyl chlorosulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49715-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyl chlorosulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049715040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethyl chlorosulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyl chlorosulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROMETHYL CHLOROSULPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N615783BNF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chloromethyl Chlorosulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chloromethyl chlorosulfate (B8482658) (CMCS) is a highly reactive and versatile chemical reagent with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility as a potent chloromethylating agent, without the production of the carcinogen bis(chloromethyl) ether, makes it a valuable tool for the synthesis of complex molecules, including prodrugs.[1][2][3] This technical guide provides an in-depth overview of the synthesis, properties, and reactivity of chloromethyl chlorosulfate, supplemented with detailed experimental protocols and safety information.

Physicochemical Properties

This compound is a colorless to light yellow liquid that is soluble in organic solvents such as chloroform (B151607) and ethyl acetate.[4][5][6] It is sensitive to moisture and heat, requiring storage at 2-8°C.[5][7]

| Property | Value | Reference |

| Molecular Formula | CH₂Cl₂O₃S | [5][8] |

| Molecular Weight | 165.00 g/mol | [2][5][8] |

| CAS Number | 49715-04-0 | [5][8] |

| Density | 1.631 g/mL at 25°C | [5] |

| Boiling Point | 45-50 °C at 10 mmHg | [5][6] |

| Refractive Index | n20/D 1.448 | [5][6] |

| Appearance | Clear colorless to yellow liquid | [4][5][6] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [4][6] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, each with distinct advantages and challenges. The primary routes involve the reaction of sulfur trioxide with dichloromethane (B109758), the reaction of chloroiodomethane (B1360106) with chlorosulfonic acid, and the reaction of paraformaldehyde with chlorosulfonic acid.

Synthesis via Sulfur Trioxide and Dichloromethane

The reaction of liquid sulfur trioxide (γ-SO₃) with dichloromethane (CH₂Cl₂) leads to the insertion of SO₃ into the C-Cl bond, forming this compound.[1][6][9][10][11] This process is typically slow but can be accelerated by the addition of a catalytic amount of trimethyl borate.[1][6][9][10][11] The reaction produces a mixture of this compound and methylene (B1212753) bis(chlorosulfate) (MBCS).[1][6][9][10][11]

Experimental Protocol: Synthesis of this compound from Sulfur Trioxide and Dichloromethane

Materials:

-

Liquid sulfur trioxide (γ-SO₃)

-

Dichloromethane (CH₂Cl₂)

-

Trimethyl borate

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution

Procedure:

-

In a reaction vessel maintained at 20-30°C, slowly add fuming sulfuric acid (containing SO₃) to dichloromethane containing a catalytic amount of boron tribromide (as a source of trimethyl borate).[12]

-

Maintain the reaction temperature between 20-30°C for 4 hours.[12]

-

After the reaction is complete, slowly add an aqueous sodium bicarbonate solution to neutralize the reaction mixture until the pH reaches 7-8.[12]

-

Allow the mixture to stand and separate into two layers.

-

Collect the upper organic layer and dry it over anhydrous sodium sulfate.[12]

-

The product, this compound, can be isolated by distillation. Typical yields are in the range of 30-35%.[1][9][10][11]

Caption: Synthesis of CMCS from SO₃ and CH₂Cl₂.

Synthesis via Chloroiodomethane and Chlorosulfonic Acid

A more recent and efficient method involves the reaction of chloroiodomethane with chlorosulfonic acid.[9][13][14] This process utilizes a chlorosulfonic acid-mediated iodide oxidation to drive the reaction to completion, achieving high yields and purity.[9][11][13][14] The iodine byproduct is subsequently oxidized and removed as iodate (B108269) to prevent decomposition of the product.[9][11][13][14] This method can produce this compound in up to 92% solution yield and with a purity of over 99 GC area %.[9][11][13][14]

Experimental Protocol: Synthesis of this compound from Chloroiodomethane and Chlorosulfonic Acid

Materials:

-

Chloroiodomethane

-

Chlorosulfonic acid

-

Thionyl chloride

-

Dichloromethane (DCM)

-

Aqueous bleach (10 wt%)

Procedure:

-

In a reaction vessel, treat chloroiodomethane with 1.65 equivalents of chlorosulfonic acid and 0.8 equivalents of thionyl chloride in dichloromethane (9 mL/g).[14]

-

Maintain the reaction temperature at 35°C for 5-7 hours.[14]

-

Upon completion, quench the reaction with aqueous bleach (10 wt%, 2.6 equivalents).[14]

-

Perform a phase separation and collect the organic layer containing the this compound solution in DCM.

-

The resulting solution typically has a yield of 90-95%.[14] Neat this compound with high purity (>99%) can be obtained by concentrating the DCM solution.[14]

Caption: Synthesis of CMCS from Chloroiodomethane.

Reactivity and Applications

This compound is a highly reactive electrophile, readily undergoing nucleophilic substitution reactions.[10][15] It is an excellent reagent for the chloromethylation of various substrates, including carboxylic acids, protected amino acids, and dialkyl phosphates.[1][3][14] This reactivity is central to its use in the synthesis of prodrugs, where the chloromethyl group can be used to introduce a promoiety that improves the pharmacokinetic properties of a drug.[14]

The reactivity of CMCS has been compared to other similar reagents, with the observed order of reactivity being: methyl chlorosulfate (MCS) > methylene bis(chlorosulfate) (MBCS) > this compound (CMCS) >> dichloromethane (CH₂Cl₂).[1][9][10][11]

With anionic nucleophiles such as halides and acetates, CMCS undergoes rapid displacement of the chlorosulfate moiety.[1][10][15] However, with nucleophiles like sodium phenoxide in tetrahydrofuran, evidence suggests that the nucleophilic attack occurs at the sulfur-bound chloride.[1][9][10]

Caption: General reactivity and applications of CMCS.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care in a well-ventilated area.[7][16]

Hazard Statements:

Precautionary Measures:

-

Do not handle until all safety precautions have been read and understood.[7][18]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[7][17][18]

-

Use only outdoors or in a well-ventilated area.[7]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[7][16][18]

-

In case of inadequate ventilation, wear respiratory protection.[18]

First Aid:

-

If swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[7][18]

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[7]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[7][16]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.[7][16][17][18]

References

- 1. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. scbt.com [scbt.com]

- 3. This compound [oakwoodchemical.com]

- 4. This compound | 49715-04-0 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. bloomtechz.com [bloomtechz.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound | CH2Cl2O3S | CID 2733556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound | 49715-04-0 | Benchchem [benchchem.com]

- 16. dcfinechemicals.com [dcfinechemicals.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. Page loading... [wap.guidechem.com]

The Core Mechanism of Action of Trapidil (CAS 49715-04-0): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trapidil (B1681361) (CAS 49715-04-0), a triazolopyrimidine derivative, is a multifaceted pharmacological agent with a well-established role as a vasodilator and antiplatelet drug.[1][2] Its therapeutic applications, particularly in cardiovascular diseases, stem from a complex mechanism of action centered on the modulation of key signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms of Trapidil, focusing on its activities as a phosphodiesterase (PDE) inhibitor, a platelet-derived growth factor (PDGF) antagonist, and an inhibitor of thromboxane (B8750289) A2 synthesis. Detailed summaries of quantitative data, experimental methodologies, and visual representations of the signaling pathways are presented to offer a thorough understanding for research and drug development professionals.

Primary Mechanism: Phosphodiesterase (PDE) Inhibition and cAMP-Mediated Signaling

The foundational mechanism of Trapidil's action is the inhibition of phosphodiesterase (PDE), with a particular specificity for PDE3.[1] PDEs are enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in numerous cellular processes. By inhibiting PDE3, Trapidil leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA).[3] This elevation in cAMP and subsequent PKA activation orchestrates many of Trapidil's downstream effects, including vasodilation and inhibition of cell proliferation.[1][4]

Signaling Pathway: PDE Inhibition and PKA Activation

Antagonism of Platelet-Derived Growth Factor (PDGF) Signaling

Trapidil functions as a potent antagonist of Platelet-Derived Growth Factor (PDGF) signaling, a pathway critically involved in vascular smooth muscle cell (VSMC) proliferation and migration, which are key events in the pathogenesis of atherosclerosis and restenosis.[1][4] While initial thoughts suggested competitive binding at the PDGF receptor, further studies have revealed a more nuanced mechanism downstream of the receptor.[1][4]

Inhibition of the MAP Kinase Cascade

Trapidil's antagonism of PDGF-induced mitogenesis is primarily achieved through the inhibition of the mitogen-activated protein kinase (MAPK) cascade.[1][4][5] This inhibition is not at the level of the PDGF receptor itself; in fact, long-term exposure to Trapidil can increase PDGF β-receptor protein expression.[1][5] Instead, the elevated cAMP levels resulting from PDE inhibition lead to the PKA-mediated inactivation of Raf-1, a crucial upstream activator of the MAPK pathway.[3] This prevents the subsequent phosphorylation and activation of MEK and ERK, ultimately blocking the mitogenic signal.[3]

Signaling Pathway: Trapidil's Inhibition of PDGF-Mediated MAPK Activation

Quantitative Data: Inhibition of Cell Proliferation and Kinase Activity

| Parameter | Cell Type | Stimulus | Trapidil Concentration | Inhibition | Reference |

| [3H] Thymidine Incorporation | Rat Vascular Smooth Muscle Cells | PDGF-BB | 200 µg/mL | 62 ± 3% | [5] |

| 400 µg/mL | 68 ± 1% | [5] | |||

| 800 µg/mL | 85 ± 1% | [5] | |||

| MAP Kinase Activity | Rat Vascular Smooth Muscle Cells | Serum | 50 µM | 59.2% | [6] |

| 500 µM | 80.9% | [6] | |||

| p34cdc2 Kinase Activity | Rat Vascular Smooth Muscle Cells | Serum | 5 µM | 16.4% | [6] |

| 50 µM | 22.6% | [6] | |||

| 500 µM | 40.8% | [6] |

Antiplatelet Effects via Thromboxane A2 Inhibition

Trapidil exerts significant antiplatelet effects, contributing to its antithrombotic properties.[7] This is achieved through the inhibition of thromboxane A2 (TXA2) synthesis and antagonism of its receptor.[7] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[1]

Quantitative Data: Inhibition of Platelet Aggregation

| Inducing Agent | IC50 (µM) | Reference |

| ADP | 139 | [7] |

| Arachidonic Acid | 251 | [7] |

| Thrombin | 251 | [7] |

| Thromboxane A2 mixture | 251 | [7] |

Modulation of the NFATc1 Pathway in Osteoclastogenesis

Recent research has unveiled a role for Trapidil in bone metabolism. It has been shown to inhibit osteoclastogenesis, the formation of bone-resorbing cells, by down-regulating the master transcription factor, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[8][9] This effect is mediated by the abrogation of RANKL-induced calcium oscillations and the expression of Pim-1 kinase, both of which are essential for the induction of NFATc1.[8][9]

Signaling Pathway: Trapidil's Effect on RANKL-NFATc1 Signaling

Experimental Methodologies

This section outlines the key experimental protocols used to elucidate the mechanism of action of Trapidil.

Phosphodiesterase (PDE) Activity Assay

-

Objective: To quantify the inhibitory effect of Trapidil on PDE activity.

-

Principle: A two-step enzymatic assay. In the first step, PDE hydrolyzes cAMP to 5'-AMP. In the second step, 5'-nucleotidase converts 5'-AMP to adenosine and inorganic phosphate (B84403). The amount of phosphate generated is then quantified colorimetrically.

-

Workflow:

Workflow for a colorimetric PDE activity assay. -

Protocol:

-

Prepare serial dilutions of Trapidil.

-

In a microplate, add the PDE enzyme preparation to wells containing the Trapidil dilutions or vehicle control.

-

Initiate the reaction by adding the cAMP substrate.

-

Incubate at 30°C for a defined period.

-

Add 5'-nucleotidase to each well and incubate further.

-

Terminate the reaction and measure the generated phosphate using a colorimetric reagent.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis of MAPK Pathway Activation

-

Objective: To assess the effect of Trapidil on the phosphorylation status of key proteins in the MAPK pathway (e.g., Raf-1, MEK, ERK).

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the target proteins.

-

Workflow:

Workflow for Western blot analysis of MAPK signaling. -

Protocol:

-

Culture vascular smooth muscle cells and treat with various concentrations of Trapidil for 18 hours.

-

Stimulate the cells with PDGF-BB (e.g., 10 ng/mL) for 10 minutes.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with primary antibodies against phosphorylated and total ERK1/2 overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Thromboxane B2 (TXB2) Assay

-

Objective: To measure the inhibition of thromboxane A2 (TXA2) synthesis by Trapidil.

-

Principle: TXA2 is unstable and rapidly hydrolyzes to the more stable TXB2. The concentration of TXB2 in plasma or serum is measured using a competitive enzyme-linked immunosorbent assay (ELISA) as an indicator of TXA2 production.

-

Protocol:

-

Obtain platelet-rich plasma (PRP) from whole blood.

-

Incubate PRP with various concentrations of Trapidil or vehicle.

-

Induce platelet aggregation and TXA2 synthesis with an agonist like arachidonic acid.

-

Stop the reaction and centrifuge to obtain the supernatant.

-

Measure the concentration of TXB2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Measurement of RANKL-Induced Calcium Oscillation

-

Objective: To determine the effect of Trapidil on intracellular calcium signaling in osteoclast precursors.

-

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Changes in intracellular calcium concentration upon stimulation with RANKL are measured by monitoring the fluorescence intensity over time using a fluorescence microscope or plate reader.

-

Protocol:

-

Culture bone marrow-derived macrophages (BMMs) on glass-bottom dishes.

-

Load the cells with Fura-2 AM.

-

Treat the cells with Trapidil or vehicle.

-

Stimulate the cells with RANKL.

-

Record the fluorescence intensity at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm) over time.

-

Analyze the frequency and amplitude of the calcium oscillations.

-

Conclusion

The mechanism of action of Trapidil is multifaceted, with its core activities converging on the modulation of fundamental cellular signaling pathways. Its primary role as a phosphodiesterase inhibitor elevates intracellular cAMP, which in turn orchestrates its downstream effects. This includes the potent antagonism of PDGF-driven cell proliferation via inhibition of the MAPK cascade and its antiplatelet effects through the suppression of thromboxane A2 synthesis. Furthermore, its ability to interfere with the RANKL-NFATc1 signaling axis highlights its potential in modulating bone metabolism. This in-depth understanding of Trapidil's molecular interactions provides a solid foundation for its current therapeutic applications and future research into its potential in other disease contexts.

References

- 1. hyper.ahajournals.org [hyper.ahajournals.org]

- 2. Trapidil | C10H15N5 | CID 5531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trapidil inhibits platelet-derived growth factor-induced migration via protein kinase A and RhoA/Rho-associated kinase in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Antiproliferative effects of trapidil in vascular smooth muscle cells are associated by inhibition of MAPK and P34(cdc2) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Trapidil, a platelet-derived growth factor antagonist, inhibits osteoclastogenesis by down-regulating NFATc1 and suppresses bone loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

"chloromethyl chlorosulfate reactivity with nucleophiles"

A Technical Guide to the Reactivity of Chloromethyl Chlorosulfate (B8482658) with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl chlorosulfate (CMCS) is a potent and versatile electrophilic reagent widely utilized for the introduction of the chloromethyl group onto a variety of nucleophilic substrates. Its high reactivity, driven by the excellent leaving group capacity of the chlorosulfate moiety, makes it a valuable tool in organic synthesis, particularly in the development of prodrugs and other complex molecules. This guide provides an in-depth analysis of the reactivity of CMCS with common classes of nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based nucleophiles. It details reaction mechanisms, summarizes quantitative data, and provides explicit experimental protocols for key transformations.

Core Reactivity Principles

This compound (ClSO₂OCH₂Cl) possesses two electrophilic centers susceptible to nucleophilic attack: the methylene (B1212753) carbon and the sulfur atom of the chlorosulfate group. The predominant reaction pathway is dictated by the nature of the nucleophile, solvent, and reaction conditions, aligning with Hard-Soft Acid-Base (HSAB) theory.

-

Attack at Carbon (Chloromethylation): This is the most common reaction pathway. It proceeds via an Sɴ2 mechanism where the nucleophile attacks the methylene carbon, displacing the highly stable chlorosulfate anion. This pathway is favored by most anionic nucleophiles such as carboxylates, halides, and acetates.[1][2] The chlorosulfate group is an exceptional leaving group, rendering CMCS significantly more reactive than other chloromethylating agents like dichloromethane (B109758).[2][3]

-

Attack at Sulfur: Softer nucleophiles may preferentially attack the electrophilic sulfur atom. For instance, the reaction with sodium phenoxide in tetrahydrofuran (B95107) suggests a nucleophilic displacement of the sulfur-bound chloride instead of the chlorosulfate group at the carbon center.[2][3]

General Reactivity Comparison

Competitive experiments have established a clear reactivity hierarchy among related sulfating agents. The general order of reactivity is: Methyl Chlorosulfate (MCS) > Methylene Bis(chlorosulfate) (MBCS) > this compound (CMCS) >> Dichloromethane (CH₂Cl₂)[2][3]

This trend highlights the potent activating nature of the chlorosulfate group.

Reaction Mechanisms and Workflows

The primary utility of CMCS lies in its ability to act as a chloromethylating agent via an Sɴ2 pathway.

Caption: General Sɴ2 mechanism for nucleophilic attack on CMCS.

A typical experimental workflow, particularly when employing phase-transfer catalysis (PTC), involves the reaction of the nucleophile in a biphasic system.

Caption: Typical experimental workflow using phase-transfer catalysis.

Reactivity with Oxygen Nucleophiles

Oxygen-based nucleophiles, particularly carboxylates and phosphates, react efficiently with CMCS to form the corresponding chloromethyl esters and ethers, which are valuable as prodrug moieties.

Carboxylic Acids

The reaction of carboxylic acids with CMCS, typically performed under phase-transfer catalysis (PTC) conditions, provides a high-yield route to chloromethyl esters.[4] This method is advantageous as it avoids the generation of the potent carcinogen bis(chloromethyl) ether.[1][5]

| Nucleophile (Carboxylic Acid) | Product | Yield (%) | Conditions | Reference |

| Unspecified Carboxylic Acid | Chloromethyl ester | >90 | Not specified | [1] |

| Acrylic Acid | Chloromethyl acrylate | Not specified | K₂CO₃, TBHS, DCM/H₂O, RT, 3h | [6] |

| Benzoic Acid | Chloromethyl benzoate | Not specified | PTC | [5] |

| Acids with >6 carbons | Chloromethyl esters | Good | NaHCO₃, TBHS, DCM/H₂O | [4] |

| Acids with <6 carbons | Chloromethyl esters | Lower | NaHCO₃, TBHS, DCM/H₂O | [4] |

Phosphates

Dialkyl phosphates are readily converted to their chloromethyl esters in good yields under phase-transfer conditions.[1] These products are key intermediates in the synthesis of phosphonooxymethyl prodrugs.

| Nucleophile (Phosphate) | Product | Yield (%) | Conditions | Reference |

| Di-tert-butyl potassium phosphate | Di-tert-butyl (chloromethyl) phosphate | 90 (solution) | PTC, optimized base and additive | [3] |

Phenols

The reaction with phenoxides represents a notable exception to the typical reaction pathway. Evidence suggests that with sodium phenoxide, nucleophilic attack occurs at the sulfur atom, leading to displacement of the chloride ion rather than the chlorosulfate group.[2][3]

Experimental Protocol: Chloromethylation of Acrylic Acid[6]

-

Setup: In a dry reaction flask under a nitrogen atmosphere, add tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBHS) (1.38 mmol), potassium carbonate (91.31 mmol), deionized water (17 mL), and dichloromethane (DCM) (17 mL).

-

Reagent Addition: To the stirring biphasic mixture, add acrylic acid (13.89 mmol). Subsequently, add a solution of this compound (16.67 mmol) in DCM (8 mL).

-

Reaction: Stir the mixture vigorously at room temperature for 3 hours.

-

Work-up: Dilute the reaction mixture with water (30 mL) and DCM (50 mL). Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with 50 mL portions of DCM.

-

Purification: Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure. Purify the resulting liquid using silica gel column chromatography with DCM as the eluent to obtain the target product, chloromethyl acrylate.

Reactivity with Nitrogen Nucleophiles

Nitrogen nucleophiles, such as protected amino acids and imidazoles, are important substrates for chloromethylation, often used in pharmaceutical synthesis.

Protected Amino Acids

N-protected amino acids, such as N-Boc-L-amino acids, react with CMCS to yield chloromethyl esters, which are key intermediates for prodrug synthesis.[1][6][7] These reactions are typically run under PTC conditions in a DCM/water mixture.[1]

Imidazoles

Direct chloromethylation of imidazoles is a known process, though specific examples using CMCS are less common in the literature surveyed. The reaction of 4-methylimidazole (B133652) with formaldehyde (B43269) and HCl selectively introduces a chloromethyl group at the 5-position, demonstrating the feasibility of such transformations.[8]

Reactivity with Carbon Nucleophiles

Active Methylene Compounds

The reaction of CMCS with active methylene compounds, such as alkyl 1,3-keto esters, is complex and highly dependent on the reaction conditions.

-

Under Phase-Transfer Catalysis: The reaction proceeds via a sequential chloromethylation-β-elimination-Michael addition process to yield methylene-bridged bis-acetoacetates.[3][9]

-

In Aprotic Solvents: In the absence of water, the primary reaction is chlorination of the active methylene group, which occurs via the reaction of the enolate with the chlorine atom bound to the sulfonyl group of CMCS.[3][9]

Reactivity with Other Nucleophiles (Halides, Thiols)

-

Halide Ions: CMCS reacts rapidly with anionic nucleophiles like halide ions.[2] The reaction involves the displacement of the chlorosulfate moiety to produce dihalomethanes (e.g., CH₂Cl₂ from chloride ion).[2][3]

-

Thiols: Thiols and their conjugate bases, thiolates, are excellent nucleophiles and are expected to react readily with CMCS at the methylene carbon in an Sɴ2 fashion to produce chloromethyl thioethers.[10][11] However, specific examples with quantitative data using CMCS were not prominent in the surveyed literature.

Safety and Handling

This compound is a reactive and hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a highly effective reagent for the chloromethylation of a diverse range of nucleophiles. Its reactivity is predominantly governed by an Sɴ2 displacement of the stable chlorosulfate anion. The use of phase-transfer catalysis has emerged as a robust and efficient method for conducting these reactions, particularly with oxygen-based nucleophiles like carboxylic acids and phosphates, affording high yields under mild conditions. While the reactivity patterns are well-established for many nucleophiles, the regioselectivity can be altered by the nucleophile's character, as seen with phenoxides. This guide provides a foundational understanding for researchers to effectively and safely utilize this potent reagent in complex organic synthesis.

References

- 1. This compound [oakwoodchemical.com]

- 2. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 6. Page loading... [guidechem.com]

- 7. scbt.com [scbt.com]

- 8. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Safe Handling of Chloromethyl Chlorosulfate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a license to operate. All handling of chloromethyl chlorosulfate (B8482658) must be conducted in strict accordance with institutional safety protocols, regulatory guidelines, and a comprehensive, site-specific risk assessment.

Executive Summary

Chloromethyl chlorosulfate (CMCS) is a highly reactive and hazardous chemical intermediate utilized in organic synthesis, particularly for the chloromethylation of various substrates in the pharmaceutical and agrochemical industries.[1] Its utility is matched by its significant risk profile, which includes acute toxicity (fatal if inhaled), severe corrosivity, and suspected carcinogenicity. This guide provides a comprehensive overview of the essential safety and handling protocols for this compound to mitigate risks in a laboratory setting. It consolidates critical data on its chemical and physical properties, toxicological hazards, and detailed procedures for safe handling, emergency response, and waste disposal. Adherence to the protocols outlined herein is paramount to ensuring the safety of laboratory personnel and the environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 49715-04-0 | |

| Molecular Formula | CH₂Cl₂O₃S | |

| Molecular Weight | 165.00 g/mol | |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 45-50 °C at 10 mmHg | |

| Density | 1.631 g/mL at 25 °C | |

| Refractive Index | n20/D 1.448 | |

| Solubility | Soluble in common organic solvents like dichloromethane (B109758), ethyl acetate, and dimethyl sulfoxide. Reacts with water. | [3] |

| Stability | Moisture and heat sensitive. Stable under recommended storage conditions. |

Toxicological Data and Hazard Identification

This compound is classified as a highly hazardous substance. The primary hazards are its acute toxicity, corrosivity, and potential carcinogenicity.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

-

Acute Toxicity, Inhalation (Category 1) , H330: Fatal if inhaled.

-

Skin Corrosion (Category 1B) , H314: Causes severe skin burns and eye damage.

-

Serious Eye Damage (Category 1) , H318: Causes serious eye damage.

-

Carcinogenicity (Category 1A) , H350: May cause cancer.

| Toxicity Data | Value | Species | Source |

| LD50 (Oral) | 372 mg/kg | Rat | [4] |

| LC50 (Inhalation) | 0.46 mg/L / 4h | Rat | [4] |

| LC50 (Inhalation) | 0.05 mg/l / 4h (dust/mist) | ||

| Dermal LD50 | No data available |

Occupational Exposure Limits: As of the latest review, there are no established occupational exposure limit values for this compound from major regulatory bodies such as OSHA or NIOSH. Given its high toxicity and carcinogenicity, all handling must be performed with the goal of zero exposure.

Safe Handling and Storage

Strict adherence to the following procedures is mandatory when handling this compound.

Engineering Controls

-

All work with this compound must be conducted in a designated area within a properly functioning chemical fume hood.[5][6] The fume hood sash should be kept as low as possible.

-

The work area must be clearly marked with warning signs indicating the presence of a highly toxic and carcinogenic substance.[5]

-

A calibrated and certified emergency eyewash station and safety shower must be immediately accessible within a 10-second travel distance.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required at all times when handling this compound.

| PPE Item | Specification |

| Gloves | Double gloving is required. Use a pair of nitrile gloves (minimum 4mil thickness) as the inner layer and a pair of chemical-resistant utility gloves (e.g., Viton or butyl rubber) as the outer layer.[7] Gloves must be inspected for any signs of degradation or perforation before each use. |

| Eye Protection | Chemical splash goggles and a full-face shield are mandatory. |

| Body Protection | A chemical-resistant lab coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of splashing, a chemical-resistant apron or a full-body suit should be worn. |

| Respiratory Protection | A NIOSH-approved full-face respirator with a combination cartridge for organic vapors and acid gases (e.g., type ABEK) is required. All personnel must be fit-tested and trained in the proper use of the selected respirator. |

Storage

-

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

-

The recommended storage temperature is 2-8°C.

-

It is moisture and heat-sensitive.

-

Store in the original, tightly sealed container. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

-

Use secondary containment for all stored containers.

-

Incompatible materials include strong oxidizing agents, bases, alcohols, and metals.[4]

Experimental Protocols

The following section outlines a general workflow for handling this compound and a specific experimental protocol for its use in the synthesis of a chloromethyl ester.

General Workflow for Handling

The following diagram illustrates a standardized workflow for handling highly toxic liquid reagents like this compound.

Detailed Methodology: Synthesis of a Chloromethyl Ester

The following protocol is adapted from a literature procedure for the chloromethylation of a carboxylic acid using this compound.[1]

Objective: To synthesize a chloromethyl ester from a carboxylic acid using this compound under phase-transfer catalysis conditions.

Materials:

-

Carboxylic acid

-

This compound (CMCS)

-

Dichloromethane (DCM)

-

Aqueous sodium bicarbonate solution

-

Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) hydrogen sulfate)

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

-

Addition funnel

-

Separatory funnel

Procedure:

-

Preparation: Set up the reaction apparatus in a chemical fume hood. Ensure all glassware is dry.

-

Reaction Setup: To a round-bottom flask, add the carboxylic acid, dichloromethane, aqueous sodium bicarbonate solution, and the phase-transfer catalyst.

-

Addition of CMCS: While stirring the mixture vigorously, slowly add a solution of this compound in dichloromethane to the flask using an addition funnel over a period of 30 minutes. An exothermic reaction may be observed; maintain the reaction temperature with a water bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical method.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.

Emergency Procedures

A well-defined emergency response plan is crucial when working with this compound.

Spill Response

The following diagram outlines the logical steps for responding to a spill of this compound.

Spill Cleanup Procedure:

-

Evacuate and Alert: Immediately evacuate the area and alert all personnel in the vicinity.

-

Assess the Spill: From a safe distance, assess the size and location of the spill.

-

For Small Spills (inside a fume hood):

-

If trained and equipped, don the appropriate PPE, including a full-face respirator.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

-

Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.

-

Decontaminate the spill area with a suitable solution, followed by a thorough cleaning.

-

-

For Large Spills (or any spill outside a fume hood):

-

Evacuate the laboratory immediately and close the doors.

-

Activate the nearest fire alarm to initiate a building-wide evacuation.

-

From a safe location, call emergency services and your institution's Environmental Health and Safety (EHS) department.

-

Provide details of the spilled chemical, its location, and any injuries.

-

Do not re-enter the area until it has been cleared by emergency personnel.

-

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[4] Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Continue rinsing during transport to the hospital. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Waste Disposal

All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.

-

Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.

-

Contaminated PPE, glassware, and absorbent materials must be disposed of as hazardous waste.

-

Follow all institutional and regulatory guidelines for hazardous waste disposal. Contact your institution's EHS department for specific procedures.

Conclusion

This compound is an invaluable reagent in modern organic synthesis, but its use demands the highest level of safety consciousness and procedural rigor. This guide has provided a detailed framework for its safe handling, from understanding its properties and hazards to implementing robust engineering controls, personal protective measures, and emergency procedures. By integrating these principles into all aspects of laboratory work involving this compound, researchers can mitigate the significant risks and maintain a safe working environment. Continuous training, adherence to established protocols, and a proactive safety culture are the cornerstones of working safely with highly hazardous chemicals like this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Chloromethyl Chlorosulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl chlorosulfate (B8482658) (CMCS) is a reactive chemical intermediate of significant interest in organic synthesis, particularly for the preparation of chloromethyl esters and as a chloromethylating agent.[1][2] Its utility in the pharmaceutical and agrochemical industries necessitates a thorough understanding of its solubility and stability profiles to ensure safe handling, optimal reaction conditions, and consistent product quality. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of chloromethyl chlorosulfate, detailed experimental protocols for their determination, and essential safety information.

Chemical and Physical Properties

This compound (CAS No. 49715-04-0) is a colorless to yellow liquid with the molecular formula CH₂Cl₂O₃S and a molecular weight of 165.00 g/mol .[3]

| Property | Value | Reference |

| Appearance | Clear colorless to yellow liquid | [4][5] |

| Molecular Formula | CH₂Cl₂O₃S | [5] |

| Molecular Weight | 165.00 g/mol | |

| Boiling Point | 45-50 °C at 10 mmHg | [4] |

| Density | 1.631 g/mL at 25 °C | |

| Refractive Index | n20/D 1.448 |

Solubility Profile

This compound exhibits solubility in a range of common organic solvents. However, it is highly reactive with protic solvents, particularly water.

Qualitative Solubility

CMCS is reported to be soluble in the following organic solvents:

-

Dimethyl sulfoxide (B87167) (DMSO)[1]

-

Methanol[1]

-

Dichloromethane (B109758) (DCM)[1]

-

Chloroform[4]

-

Ethyl Acetate[4]

-

Acetonitrile (CD₃CN)[6]

-

Tetrahydrofuran (THF)[6]

It is crucial to note that while soluble in methanol, a protic solvent, it will likely undergo solvolysis over time. Anhydrous conditions are paramount when working with solutions of CMCS in any solvent to prevent hydrolysis.

Reactivity with Water

This compound reacts with water, undergoing hydrolysis to form corresponding sulfonic acid compounds.[1] This reaction is typically rapid and exothermic, making CMCS incompatible with aqueous solutions and requiring stringent moisture control during handling and storage.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Dichloromethane | 20 | ||

| Chloroform | 20 | ||

| Ethyl Acetate (B1210297) | 20 | ||

| Acetonitrile | 20 | ||

| Tetrahydrofuran | 20 |

Stability Profile

The stability of this compound is a critical consideration for its safe and effective use. It is known to be sensitive to moisture and elevated temperatures.

Thermal Stability

CMCS is heat-sensitive and should be stored at refrigerated temperatures (2-8 °C).[4] Decomposition of this compound has been reported to begin at temperatures above 120°C. The synthesis of CMCS from dichloromethane and sulfur trioxide is often conducted at low temperatures (-45 °C) to control the reaction and minimize the formation of byproducts and decomposition.[6] At room temperature, transient byproducts of the synthesis decompose more rapidly to yield additional CMCS and methylene (B1212753) bis(chlorosulfate) (MBCS).[6][7]

Hydrolytic Stability

As previously mentioned, this compound is highly susceptible to hydrolysis. The rate of hydrolysis is expected to be dependent on factors such as pH, temperature, and the presence of catalysts. While specific kinetic data for the hydrolysis of CMCS is not widely published, related compounds such as alkyl chlorosulfates have been studied, and their hydrolysis rates are known to be significant.[8]

Reactivity and Decomposition Pathways

This compound is a reactive electrophile that readily participates in nucleophilic substitution reactions.[2] It reacts rapidly with anionic nucleophiles such as halide and acetate ions.[6] The primary decomposition pathway in the presence of nucleophiles often involves the displacement of the chlorosulfate moiety.[6]

During its synthesis from dichloromethane and liquid sulfur trioxide, transient chloropolysulfates are formed which then decompose to CMCS and the main byproduct, methylene bis(chlorosulfate) (MBCS).[2][6]

Figure 1: Simplified reaction and decomposition pathway of this compound.

Experimental Protocols

The following section provides detailed methodologies for the determination of solubility and stability of this compound.

Protocol for Determining Quantitative Solubility

This protocol is based on the gravimetric "excess solid" method and utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for quantification.

4.1.1. Materials and Equipment

-

This compound (as pure as possible)

-

Anhydrous solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetonitrile, tetrahydrofuran)

-

Analytical balance (± 0.0001 g)

-

Vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Syringes and 0.22 µm PTFE syringe filters

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

-

Volumetric flasks and pipettes

-

Internal standard (e.g., a stable chlorinated hydrocarbon with a distinct retention time from CMCS and the solvent)

4.1.2. Procedure

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume (e.g., 5.0 mL) of the desired anhydrous solvent.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 20 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid should be visible.

-

-

Sample Extraction and Dilution:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe, ensuring no solid particles are drawn.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask.

-

Record the exact weight of the filtered solution.

-

Dilute the filtered solution with the same anhydrous solvent to a known final volume.

-

Add a known concentration of the internal standard to the diluted sample.

-

-

GC-MS Analysis:

-

Prepare a series of calibration standards of this compound in the same solvent, each containing the same concentration of the internal standard.

-

Analyze the calibration standards and the sample by GC-MS. A suggested starting point for GC conditions is provided below, but optimization will be necessary.[9]

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 200 °C (or as low as possible to ensure volatilization without decomposition).

-

Oven Program: Start at a low temperature (e.g., 40-50 °C) and ramp up to a suitable final temperature (e.g., 180-220 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) mode, scanning a suitable mass range to include characteristic ions of CMCS.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of CMCS to the peak area of the internal standard against the concentration of CMCS for the calibration standards.

-

Determine the concentration of CMCS in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, and from this, the solubility in g/100 mL and mol/L.

-

Figure 2: Experimental workflow for determining the quantitative solubility of CMCS.

Protocol for Assessing Thermal Stability by ¹H NMR

This protocol uses ¹H NMR spectroscopy to monitor the decomposition of this compound over time at a specific temperature.

4.2.1. Materials and Equipment

-

This compound

-

Anhydrous deuterated solvent (e.g., CDCl₃)

-

NMR tubes

-

NMR spectrometer

-

Constant temperature bath or NMR probe with variable temperature control

4.2.2. Procedure

-

Sample Preparation:

-

Prepare a solution of this compound in the deuterated solvent of a known concentration (e.g., 10 mg/mL).

-

Transfer the solution to an NMR tube and seal it.

-

-

NMR Data Acquisition:

-

Acquire an initial ¹H NMR spectrum at time zero at the desired temperature.

-

Maintain the sample at the chosen temperature (e.g., 40 °C, 60 °C) either in a constant temperature bath between measurements or directly in the NMR probe.

-

Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour for 24 hours).

-

-

Data Analysis:

-

Integrate the characteristic peak of this compound and any new peaks that appear due to decomposition products.

-

Normalize the integrals to an internal standard or the solvent peak.

-

Plot the concentration of this compound as a function of time.

-

From this data, the rate of decomposition and the half-life of CMCS at that temperature can be determined.

-

Safe Handling, Storage, and Disposal

5.1. Handling

-

Handle this compound in a well-ventilated fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and chemical-resistant gloves (e.g., butyl rubber or Viton).[10]

-

Avoid contact with skin and eyes, and avoid inhalation of vapors.[10]

-

Keep away from moisture, heat, and incompatible materials such as strong oxidizing agents, bases, alcohols, and metals.[11]

5.2. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

Recommended storage temperature is 2-8 °C.[4]

-

CMCS is moisture and heat-sensitive.[10]

5.3. Spills and Decontamination

-

In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal.[10]

-

Do not use water to clean up spills.

-

Decontaminate laboratory equipment that has been in contact with CMCS by rinsing with a compatible anhydrous solvent (e.g., dichloromethane) in a fume hood. The rinsate should be collected and treated as hazardous waste.

5.4. Quenching and Disposal

Unused or waste this compound must be quenched before disposal. A cautious, slow addition to a stirred, cooled solution of a nucleophilic quenching agent is recommended.

WARNING: The quenching process can be exothermic and should be performed with extreme care in a fume hood, with appropriate PPE.

-

Preparation:

-

In a flask equipped with a stirrer and an addition funnel, place a suitable quenching solution such as a dilute solution of sodium bicarbonate or sodium hydroxide (B78521) in a large volume of an inert solvent like toluene.

-

Cool the flask in an ice bath.

-

-

Quenching:

-

Dilute the this compound with an anhydrous, inert solvent (e.g., toluene).

-

Slowly add the diluted CMCS solution to the cooled, stirred quenching solution via the addition funnel.

-

Control the rate of addition to manage any temperature increase.

-

-

Disposal:

-

Once the addition is complete and the reaction has subsided, the quenched mixture can be disposed of as hazardous waste according to local regulations.

-

Conclusion

This compound is a valuable but highly reactive reagent. A thorough understanding of its solubility and stability is paramount for its safe and effective application in research and development. While qualitative data on its solubility in common organic solvents is available, there is a clear need for quantitative studies to establish precise solubility profiles. Its high reactivity with water and sensitivity to heat are critical stability considerations that demand stringent handling and storage protocols. The experimental procedures outlined in this guide provide a framework for researchers to obtain the necessary quantitative data to support their work with this important chemical intermediate.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 49715-04-0 | Benchchem [benchchem.com]

- 3. This compound | CH2Cl2O3S | CID 2733556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 49715-04-0 [m.chemicalbook.com]

- 5. This compound | 49715-04-0 [chemicalbook.com]

- 6. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Profile of Chloromethyl Chlorosulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for chloromethyl chlorosulfate (B8482658) (CMCS), a reactive chemical intermediate of significant interest in organic synthesis and drug development. Due to the limited availability of published experimental spectra, this document presents a combination of reported analytical methods and predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data

The following tables summarize the predicted and reported spectroscopic data for chloromethyl chlorosulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 5.8 - 6.2 | Singlet | The methylene (B1212753) protons are deshielded by the adjacent electronegative chlorine atom and the chlorosulfate group. |

| ¹³C | 75 - 85 | Singlet | The carbon atom is significantly deshielded due to the direct attachment of two highly electronegative groups (Cl and OSO₂Cl). |

Note: Predictions are based on standard chemical shift ranges for similar functional groups. The actual experimental values may vary depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

While some commercial suppliers confirm that the infrared spectrum of their this compound conforms to a standard, the actual spectrum is not provided.[1] The characteristic IR absorption bands can be predicted based on the functional groups present in the molecule.

Table 2: Predicted IR Absorption Data for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| S=O (Sulfonyl) | Asymmetric Stretch | 1420 - 1380 | Strong |

| S=O (Sulfonyl) | Symmetric Stretch | 1200 - 1170 | Strong |

| C-O | Stretch | 1050 - 1000 | Strong |

| S-O | Stretch | 900 - 800 | Strong |

| C-Cl | Stretch | 800 - 600 | Strong |

| C-H | Stretch | 3020 - 2950 | Medium |

| CH₂ | Bend (Scissoring) | 1480 - 1440 | Medium |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not explicitly published. However, standard procedures for NMR and IR spectroscopy of liquid samples can be applied. The synthesis of this compound has been described in the literature.[2][3][4]

Synthesis of this compound

This compound is typically synthesized by the reaction of dichloromethane (B109758) with sulfur trioxide.[2] The reaction can be catalyzed by trimethyl borate (B1201080) to increase the reaction rate.[2]

Reaction: CH₂Cl₂ + SO₃ → ClCH₂OSO₂Cl

A general procedure involves the slow addition of sulfur trioxide to dichloromethane at a controlled temperature.[4] The reaction progress can be monitored using ¹H NMR spectroscopy.[2][5] The product is then isolated and purified by distillation.

NMR Spectroscopy Protocol (General)

-

Sample Preparation: Prepare a solution of this compound (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (General)

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample between the plates and acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

References

- 1. 330800250 [thermofisher.com]

- 2. This compound | 49715-04-0 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Thermodynamic and Chemical Properties of Chloromethyl Chlorosulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic and chemical properties of chloromethyl chlorosulfate (B8482658) (CMCS). Due to the limited availability of specific experimental thermodynamic data in publicly accessible literature, this guide also outlines established experimental and computational methodologies for determining such properties, drawing parallels with similar organochlorine compounds.

Core Physicochemical Properties

Chloromethyl chlorosulfate (CAS No. 49715-04-0) is a highly reactive chloromethylating agent utilized in various fields, including the synthesis of pharmaceuticals and specialty polymers.[1] Its utility is derived from its ability to introduce chloromethyl and sulfonyl groups into organic molecules.[1] A summary of its key physical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | CH₂Cl₂O₃S | [1][2][3] |

| Molecular Weight | 165.00 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1][3][4] |

| Density | 1.631 g/mL at 25 °C | [1][4][5] |

| Boiling Point | 45-50 °C at 10 mmHg | [1][4][5] |

| 192.6 ± 23.0 °C at 760 mmHg | [6] | |

| Refractive Index | n20/D 1.448 | [1][4][5] |

| Flash Point | 176 °F (80 °C) | [4][5][7] |

| Solubility | Soluble in Chloroform, Ethyl Acetate (B1210297); Reacts with water | [4][5] |

| Stability | Moisture and heat sensitive | [4][5] |

Thermodynamic Data

2.1. Experimental Determination of Thermodynamic Properties

For organochlorine compounds, combustion calorimetry is a primary method for determining the standard enthalpy of formation.[8][9]

General Experimental Protocol for Combustion Calorimetry:

-

Sample Preparation: A precise mass of high-purity this compound is encapsulated in a combustible container (e.g., a gelatin capsule).

-

Bomb Preparation: The calorimetric bomb is charged with a known amount of water and pressurized with pure oxygen. To ensure the complete reduction of chlorine products to hydrochloric acid, a reducing agent solution (e.g., hydrazine (B178648) dihydrochloride) is often placed inside the bomb, sometimes supported on a quartz wool lining to increase the reaction surface area.[8]

-

Combustion: The sample is ignited within the bomb. The combustion of the organic substance and the subsequent reduction of chlorine-containing products release heat.

-

Temperature Measurement: The temperature change of the surrounding water bath is meticulously measured to calculate the heat released during the reaction.

-

Analysis of Products: After combustion, the contents of the bomb are analyzed to confirm complete combustion and to quantify the amounts of hydrochloric acid and any side-products formed.

-

Calculation: The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law, accounting for the enthalpies of formation of the final products (CO₂, H₂O, HCl).

2.2. Computational Thermochemistry

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., coupled-cluster theory) can provide reliable estimates of thermodynamic properties.[10][11] These methods involve:

-

Geometry Optimization: Calculating the lowest energy three-dimensional structure of the molecule.

-

Frequency Calculation: Determining the vibrational frequencies of the molecule, which are used to compute thermal contributions to enthalpy and entropy.

-

Energy Calculation: A high-accuracy single-point energy calculation is performed on the optimized geometry to determine the electronic energy.

-

Thermodynamic Property Calculation: The enthalpy of formation, entropy, and heat capacity are then calculated using statistical mechanics principles based on the electronic energy and vibrational frequencies.

Synthesis of this compound

This compound can be synthesized via several routes. The most common methods are the insertion of sulfur trioxide into dichloromethane (B109758) and the reaction of chloroiodomethane (B1360106) with chlorosulfonic acid.[12][13][14]

3.1. Synthesis via Sulfur Trioxide Insertion

This method involves the reaction of liquid sulfur trioxide (SO₃) with dichloromethane (CH₂Cl₂).[5][15] The reaction is typically slow but can be significantly accelerated by a catalyst such as trimethyl borate (B1201080).[5][15]

Experimental Protocol:

-

Dichloromethane is cooled in a reaction vessel.

-

Liquid sulfur trioxide is added to the dichloromethane. The reaction is very slow at room temperature.

-

A catalytic amount of trimethyl borate is introduced to the mixture, which rapidly accelerates the reaction.[15]

-

The reaction is typically monitored by ¹H NMR spectroscopy to follow the consumption of reactants and the formation of products.[15]

-

The main products are this compound (CMCS) and methylene (B1212753) bis(chlorosulfate) (MBCS) in an approximate 2:1 ratio.[5][15]

-

Transient chloromethyl chloropolysulfates are also formed, which decompose to yield more CMCS and MBCS upon warming to room temperature.[15]

-

This compound is isolated from the product mixture by distillation, with typical yields around 30-35%.[13][15]

3.2. Synthesis from Chloroiodomethane and Chlorosulfonic Acid

A more efficient synthesis involves the reaction of chloroiodomethane with chlorosulfonic acid.[13][14][16] This process provides a higher yield and purity of the final product.

Experimental Protocol:

-

Chloroiodomethane is treated with chlorosulfonic acid.

-

The reaction proceeds via a chlorosulfonic acid-mediated oxidation of iodide. This drives the reaction to completion by preventing the reverse reaction.[16]

-

The iodine byproduct is further oxidized and removed as iodate (B108269) to prevent it from inducing the decomposition of the this compound product.[13][16]

-

This method has been reported to produce this compound in 92% solution yield and with a purity of >99% (GC area %).[13][14]

The synthesis pathways are visualized in the diagrams below.

Caption: Synthesis pathways for this compound.

Chemical Reactivity and Decomposition

This compound is a reactive compound, primarily used as a chloromethylating agent. It readily undergoes nucleophilic substitution reactions where the chlorosulfate moiety acts as a leaving group.[12][15]

4.1. Reactivity with Nucleophiles

CMCS reacts rapidly with various anionic nucleophiles, such as halide or acetate ions.[15] The reactivity of CMCS has been compared to similar compounds, with the observed order of reactivity being: methyl chlorosulfate (MCS) > methylene bis(chlorosulfate) (MBCS) > this compound (CMCS) >> dichloromethane (CH₂Cl₂).[5][13]

4.2. Thermal Decomposition

Thermogravimetric analysis (TGA) has shown that the thermal decomposition of this compound begins at temperatures above 120 °C.[12] The decomposition process is complex and results in the release of corrosive vapors, including hydrogen chloride (HCl) and sulfur dioxide (SO₂).[12] The proposed decomposition involves the cleavage of both carbon-chlorine and sulfur-oxygen bonds.[17]

The logical flow for the synthesis and subsequent reactions or decomposition is illustrated below.

Caption: Reactivity and decomposition pathways of CMCS.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as corrosive, harmful if swallowed, and fatal if inhaled. It may also cause cancer. Therefore, it is imperative to use personal protective equipment, including gloves, safety goggles, and respiratory protection, and to work in a well-ventilated area when handling this compound. It is sensitive to moisture and heat and should be stored in a cool, dry place.[4][5]

This guide provides a summary of the currently available information on the thermodynamic and chemical properties of this compound. For the determination of precise thermodynamic values, the experimental and computational methods outlined should be considered.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CH2Cl2O3S | CID 2733556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | 49715-04-0 [chemicalbook.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. This compound | CAS#:49715-04-0 | Chemsrc [chemsrc.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Combustion calorimetry of organic chlorine compounds. Heats of combustion of chlorobenzene, the dichlorobenzenes and o- and p-chloroethylbenzene (Journal Article) | OSTI.GOV [osti.gov]

- 10. Correlations between computation and experimental thermodynamics of halogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. This compound | 49715-04-0 | Benchchem [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. datapdf.com [datapdf.com]

- 17. Buy this compound | 49715-04-0 [smolecule.com]

A Technical Guide to the Historical Synthesis of Chloromethyl Chlorosulfate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical evolution of synthetic methodologies for producing chloromethyl chlorosulfate (B8482658) (CMCS), a versatile and highly reactive reagent crucial for the introduction of the chloromethyl group in the synthesis of various compounds, including prodrugs. This document provides a comparative analysis of key historical methods, detailing experimental protocols, quantitative data, and reaction pathways to offer a comprehensive resource for researchers in organic synthesis and drug development.

Comparative Summary of Synthetic Methods

The following table summarizes the quantitative data for the historical and a notable modern synthesis of chloromethyl chlorosulfate, allowing for a clear comparison of their efficiencies and reaction conditions.

| Method | Reactants | Catalyst/Reagents | Temperature (°C) | Reported Yield of CMCS (%) | Key Byproducts | Reference |

| Fuchs and Katscher (1927) | Paraformaldehyde, Chlorosulfonic Acid | None | > 80 | ~30 | Not specified | (Fuchs & Katscher, 1927) |

| Geering (Uncatalyzed) | Dichloromethane (B109758), Sulfur Trioxide | Sodium Carbonate, Sodium Bicarbonate (for neutralization) | 25 - 28 | 37.3 | Methylene (B1212753) bis(chlorosulfate) | [1] |

| Catalyzed Sulfur Trioxide | Dichloromethane, Liquid Sulfur Trioxide | Trimethyl borate | Room Temperature | 30 - 35 | Methylene bis(chlorosulfate) | [2][3] |

| Binderup and Hansen | Bromochloromethane, Chlorosulfonic Acid | Not specified | Not specified | Not specified | Not specified | [1] |

| Fuming Sulfuric Acid | Dichloromethane, Fuming Sulfuric Acid | Boron Tribromide | 20 - 30 | 12 (as byproduct) | Methyl dichlorosulfonate | [4] |

| Modern High-Yield Method | Chloroiodomethane (B1360106), Chlorosulfonic Acid | None | Not specified | 92 (in solution) | Iodine | [5] |

Experimental Protocols

This section provides detailed methodologies for the key historical syntheses of this compound.

Synthesis from Dichloromethane and Sulfur Trioxide (Geering Method)

This method, detailed in U.S. Patent 4,649,209A, describes an uncatalyzed reaction followed by a stabilization and distillation process.[1]

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound via the Geering method.

Procedure:

-

A closed, desiccated reaction system is prepared, consisting of a reaction flask equipped with a stirrer, a pressure-equalizing addition funnel, and a thermometer.

-

Six moles (510 grams) of methylene chloride are added to the well-stirred reaction flask.

-

Six moles (480 grams) of sulfur trioxide are added to the methylene chloride over a period of 65 minutes. The reaction is slightly exothermic and the temperature is maintained between 25 and 28°C by cooling the reaction flask.

-